molecular formula C14H8F4O2 B8717119 2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B8717119
M. Wt: 284.20 g/mol
InChI Key: VASNKPRZBWHYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H8F4O2 and its molecular weight is 284.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Molecular Formula

C14H8F4O2

Molecular Weight

284.20 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C14H8F4O2/c15-12-4-2-1-3-10(12)9-6-5-8(13(19)20)7-11(9)14(16,17)18/h1-7H,(H,19,20)

InChI Key

VASNKPRZBWHYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-(trifluoromethyl)benzoic acid (APAC Pharmaceutical 680578, 15.0 g, 55.7 mmol), 2-fluorophenylboronic acid (9.4 g, 66.9 mmol), cesium fluoride (25.4 g, 167 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (5.7 g, 13.9 mmol) and palladium(II) acetate (1.25 g, 5.6 mmol) was prepared in dioxane (150 mL) and water (150 mL) under N2 atmosphere. The reaction mixture was purged with vacuum for 5 minutes, and then the reaction mixture was degassed with N2 at RT for 10 min. The reaction mixture was heated at 110° C. for 3 hours. The reaction mixture was cooled to RT and was filtered through a pad of Celite. The filtrate was concentrated under vacuum to afford a yellow solid. After purification by flash chromatography (silica, DCM containing 1% of AcOH), the title compound was obtained as a pale yellow powder. HPLC (Method A), Rt: 4.3 min (purity: 99.9%). UPLC/MS, M−(ESI): 283.0. 1H NMR (DMSO-d6, 300 MHz) δ 13.60 (s, 1H), 8.31 (d, J=1.4 Hz, 1H), 8.25 (dd, J=8.0, 1.4 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.52 (m, 1H), 7.38-7.26 (m, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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